5-Chloro-2-methyl-1,3-benzoxazole-6-sulfonyl chloride
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Overview
Description
5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride typically involves the chlorination of 2-methylbenzoxazole followed by sulfonylation. One common method includes the reaction of 2-methylbenzoxazole with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and phosphorus pentachloride .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzoxazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
5-Bromo-2-methylbenzoxazole: Contains a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
Uniqueness
5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
88787-45-5 |
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Molecular Formula |
C8H5Cl2NO3S |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
5-chloro-2-methyl-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c1-4-11-6-2-5(9)8(15(10,12)13)3-7(6)14-4/h2-3H,1H3 |
InChI Key |
UCQUFKGPDLJOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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